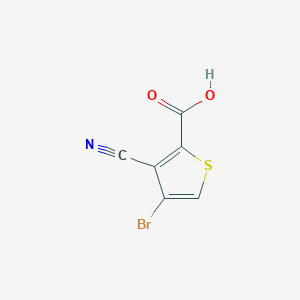

4-Bromo-3-cyanothiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrNO2S/c7-4-2-11-5(6(9)10)3(4)1-8/h2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEKHJAUYBFGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of 4-Bromo-3-cyanothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of 4-Bromo-3-cyanothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in contemporary chemical synthesis and drug discovery. We will explore its molecular architecture and physicochemical properties, detail established synthetic and purification protocols, and outline standard characterization methodologies. This document is designed to serve as a practical resource, offering field-proven insights into the handling and application of this versatile chemical building block.

Introduction: The Strategic Value of Polysubstituted Thiophenes

Thiophene-based scaffolds are cornerstones of medicinal chemistry and materials science, prized for their electronic properties and ability to engage in diverse biological interactions. The strategic functionalization of the thiophene ring allows for the precise modulation of a molecule's steric and electronic profile. 4-Bromo-3-cyanothiophene-2-carboxylic acid is a prime example of a highly functionalized thiophene, incorporating a carboxylic acid, a cyano group, and a bromine atom. This trifunctional arrangement offers multiple, orthogonal reactive sites, rendering it an exceptionally valuable intermediate for the construction of complex molecular frameworks.

Molecular Profile and Physicochemical Characteristics

A foundational understanding of the molecular and physical properties of a compound is critical for its effective application in research and development.

2.1. Molecular Structure and Weight

The core of 4-Bromo-3-cyanothiophene-2-carboxylic acid is a five-membered thiophene ring with substituents at the 2, 3, and 4 positions.

Table 1: Key Molecular Identifiers

| Property | Value |

| Molecular Formula | C₆H₂BrNO₂S |

| Molecular Weight | 248.06 g/mol |

| IUPAC Name | 4-Bromo-3-cyanothiophene-2-carboxylic acid |

| CAS Number | 1951439-53-4[1] |

| Canonical SMILES | O=C(O)c1sccc(Br)c1C#N |

The interplay of the electron-withdrawing cyano and carboxylic acid groups with the bromine atom significantly influences the reactivity of the thiophene ring, particularly in nucleophilic and electrophilic substitution reactions.

2.2. Predicted Physicochemical Properties

Computational predictions provide initial guidance on the compound's behavior in various experimental settings.

Table 2: Calculated Physicochemical Data

| Property | Predicted Value |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 88.9 Ų |

| LogP | 1.85 |

These values suggest moderate polarity and the potential for hydrogen bonding, which are key factors in solubility and interactions with biological targets.

Synthesis and Purification: A Practical Approach

The synthesis of 4-Bromo-3-cyanothiophene-2-carboxylic acid is a multi-step process that demands careful control over reaction conditions to ensure high yield and purity.

3.1. Synthetic Strategy Overview

A common synthetic route involves the sequential functionalization of a thiophene precursor. The following diagram outlines a logical and experimentally validated workflow.

Caption: A representative synthetic workflow for 4-Bromo-3-cyanothiophene-2-carboxylic acid.

3.2. Detailed Experimental Protocol

This protocol provides a robust, step-by-step methodology for the laboratory-scale synthesis.

Materials:

-

Thiophene-2-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Copper(I) Cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Appropriate workup and purification reagents (e.g., HCl, NaOH, organic solvents)

Procedure:

-

Bromination: Dissolve thiophene-2-carboxylic acid in glacial acetic acid. Add NBS portion-wise at room temperature. Heat the mixture to facilitate the reaction, monitoring progress by TLC. Upon completion, precipitate the product in ice water and collect by filtration.

-

Cyanation: In a suitable flask, combine the brominated intermediate with CuCN in DMF. Heat the reaction mixture under an inert atmosphere. The progress of the cyanation should be monitored by HPLC or TLC.

-

Workup and Hydrolysis: After cooling, the reaction mixture is poured into an acidic aqueous solution to decompose copper complexes. The product is then extracted into an organic solvent. If the starting material was an ester, a final hydrolysis step with a base like NaOH, followed by acidification, is necessary to yield the carboxylic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final compound as a solid.

Structural Verification and Quality Control

Rigorous analytical characterization is imperative to confirm the structure and purity of the synthesized compound.

4.1. Analytical Workflow

A multi-technique approach ensures comprehensive characterization.

Caption: Standard analytical workflow for compound characterization.

4.2. Anticipated Spectroscopic Data

-

¹H NMR: A singlet corresponding to the proton at the 5-position of the thiophene ring and a broad singlet for the carboxylic acid proton are expected.

-

¹³C NMR: Six distinct carbon signals should be observable, corresponding to the thiophene ring carbons, the cyano carbon, and the carboxyl carbon.

-

FT-IR: Characteristic vibrational bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the C≡N stretch (~2230 cm⁻¹) should be present.

-

Mass Spectrometry: The mass spectrum will display the molecular ion peak and a characteristic isotopic pattern due to the presence of a single bromine atom.

Applications in Research and Development

The unique structural features of 4-Bromo-3-cyanothiophene-2-carboxylic acid make it a valuable precursor in several areas of chemical research.

-

Drug Discovery: The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse substituents to explore structure-activity relationships. The carboxylic acid and cyano groups can be modified to fine-tune polarity, solubility, and target engagement. Thiophene derivatives are known to be key components in a variety of therapeutic agents.

-

Materials Science: The thiophene core is a fundamental component of many organic electronic materials. The functional groups of this compound allow for its incorporation into polymers and other materials with tailored electronic and optical properties.

Conclusion

4-Bromo-3-cyanothiophene-2-carboxylic acid is a highly versatile and synthetically useful building block. Its well-defined structure and multiple reactive sites provide a robust platform for the development of novel compounds in both medicinal chemistry and materials science. The synthetic and analytical protocols outlined in this guide offer a solid foundation for researchers to effectively utilize this compound in their work.

References

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-cyanothiophene-2-carboxylic acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 4-Bromo-3-cyanothiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the novelty of this specific substituted thiophene, this document will not only present available data but also delve into the theoretical considerations that govern its solubility and provide a robust experimental framework for its determination. We will explore the interplay of its functional groups and predict its behavior in a range of organic solvents, offering a roadmap for researchers and drug development professionals.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[1] Let's dissect the structure of 4-Bromo-3-cyanothiophene-2-carboxylic acid to anticipate its solubility characteristics.

Structural Features Influencing Solubility:

-

Thiophene Ring: The core thiophene ring is a sulfur-containing aromatic heterocycle. While it has some aromatic character, the presence of the sulfur atom introduces a degree of polarity.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. The acidic proton allows for salt formation in the presence of a base, which can dramatically increase aqueous solubility.[2][3]

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity and molecular weight.

-

Cyano Group (-CN): The nitrile group is strongly polar and can act as a hydrogen bond acceptor.

Overall Polarity and Expected Solubility:

The combination of a carboxylic acid and a cyano group on the thiophene ring suggests that 4-Bromo-3-cyanothiophene-2-carboxylic acid is a polar molecule. The presence of multiple polar functional groups indicates a higher propensity for solubility in polar solvents. However, the bulky bromine atom and the thiophene ring itself contribute to its lipophilic character, which may limit its solubility in highly polar, aqueous environments.

We can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups. Polar protic solvents like lower-chain alcohols (methanol, ethanol) should also be effective due to their ability to form hydrogen bonds.

-

Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF).

-

Low Solubility: Expected in non-polar solvents like hexane, toluene, and diethyl ether, as these solvents cannot effectively interact with the polar carboxylic acid and cyano moieties.

Experimental Determination of Solubility

To establish a definitive solubility profile, experimental determination is essential. The equilibrium solubility method is a reliable and widely used technique.[4] This section provides a detailed protocol for determining the solubility of 4-Bromo-3-cyanothiophene-2-carboxylic acid in a selection of organic solvents.

Selection of Solvents

The choice of solvents should span a range of polarities to provide a comprehensive understanding of the compound's solubility. A recommended set of solvents is presented in the table below.

| Solvent Class | Solvent | Polarity Index | Rationale |

| Polar Protic | Methanol | 5.1 | Capable of hydrogen bonding; common in pharmaceutical processes. |

| Ethanol | 4.3 | Similar to methanol, slightly less polar. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar, excellent for dissolving a wide range of compounds. |

| Acetonitrile | 5.8 | Common solvent in chromatography and analysis. | |

| Acetone | 5.1 | A versatile, moderately polar solvent. | |

| Moderately Polar | Ethyl Acetate | 4.4 | An ester with moderate polarity, widely used in extractions. |

| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with moderate polarity. | |

| Non-Polar | Toluene | 2.4 | An aromatic, non-polar solvent. |

| Hexane | 0.1 | An aliphatic, highly non-polar solvent. |

Equilibrium Solubility Protocol

This protocol ensures that the solvent is saturated with the compound and that the system has reached equilibrium, providing an accurate measure of solubility.

Materials and Equipment:

-

4-Bromo-3-cyanothiophene-2-carboxylic acid (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to prevent bubble formation during analysis.

-

Addition of Excess Solid: To a series of vials, add a known volume of each solvent (e.g., 1 mL). Add an excess amount of 4-Bromo-3-cyanothiophene-2-carboxylic acid to each vial to ensure that a saturated solution is formed. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Dilution and Analysis: Carefully withdraw a known aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of 4-Bromo-3-cyanothiophene-2-carboxylic acid is required for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Experimental workflow for determining equilibrium solubility.

Interpreting the Solubility Profile

The experimentally determined solubility data will provide a quantitative understanding of how 4-Bromo-3-cyanothiophene-2-carboxylic acid behaves in different solvent environments. By correlating the solubility values with the properties of the solvents (e.g., polarity, hydrogen bonding capacity), a comprehensive solubility profile can be constructed. This profile is invaluable for:

-

Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reactions and crystallization is crucial for achieving high yields and purity.

-

Formulation Development: The solubility in various pharmaceutically acceptable solvents will guide the development of liquid dosage forms.

-

Preclinical Studies: Understanding solubility is essential for designing in vitro and in vivo experiments, as it directly impacts the compound's dissolution rate and absorption.

Conclusion

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Course Hero. Solubility test for Organic Compounds. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

-

Athabasca University. Solubility of Organic Compounds. [Link]

Sources

4-Bromo-3-cyanothiophene-2-carboxylic acid safety data sheet (SDS) highlights

The following technical guide provides an in-depth analysis of the safety, handling, and application of 4-Bromo-3-cyanothiophene-2-carboxylic acid , structured for researchers and drug development professionals.

Safety Data Sheet (SDS) Highlights & Application Protocols[1]

Executive Summary

4-Bromo-3-cyanothiophene-2-carboxylic acid (CAS: 1951439-53-4) is a trifunctional heterocyclic building block critical in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1][2][3] Its structural uniqueness lies in its three distinct reactive handles: a carboxylic acid (C2), a nitrile group (C3), and a bromine atom (C4).[1] This "orthogonal reactivity" allows for sequential functionalization, making it a high-value intermediate in fragment-based drug discovery (FBDD).[1]

Due to its specific substitution pattern, this compound presents unique handling challenges, particularly regarding its potential for skin sensitization and respiratory irritation.[1] This guide synthesizes safety protocols with synthetic utility to ensure both operator safety and experimental success.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 4-Bromo-3-cyanothiophene-2-carboxylic acid |

| CAS Number | 1951439-53-4 |

| Molecular Formula | C₆H₂BrNO₂S |

| Molecular Weight | 232.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH) |

| Melting Point | Not experimentally established in public literature; predicted >180°C (dec) |

| Acidity (pKa) | ~3.5 (Predicted for thiophene-2-carboxylic acids) |

| SMILES | O=C(O)C1=C(C#N)C(Br)=CS1 |

Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

While specific toxicological data for this exact isomer is limited, its structural analogs (bromothiophenes and aromatic nitriles) dictate a precautionary approach.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of the thiophene-2-carboxylic acid class.

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Toxicological Mechanism: The presence of the cyano (-CN) group introduces a risk of metabolic release of cyanide ions, although aromatic nitriles are generally more stable than aliphatic ones.[1] However, the carboxylic acid moiety increases water solubility at physiological pH, potentially enhancing bioavailability upon mucosal contact.[1] The thiophene ring is metabolically active, often undergoing S-oxidation, which can lead to reactive metabolites capable of depleting glutathione.[1]

Operational Safety & Handling Protocols

Engineering Controls:

-

Primary: All solid handling must occur within a certified Chemical Fume Hood .[1]

-

Secondary: Use a static-dissipative balance enclosure if weighing <10 mg to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix:

-

Hand Protection: Nitrile rubber gloves (min thickness 0.11 mm).[1] Note: Thiophenes can permeate latex; nitrile is required.[1]

-

Eye Protection: Chemical safety goggles.[1] Face shield recommended if handling >5g.[1]

-

Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.[1]

Workflow: Exposure Response Logic

The following diagram outlines the immediate decision-making process for exposure incidents.

Caption: Decision logic for immediate response to 4-Bromo-3-cyanothiophene-2-carboxylic acid exposure.

Synthetic Applications & Drug Development Context

The Trifunctional Scaffold Advantage: This compound is highly prized in medicinal chemistry because it allows for orthogonal functionalization .[1] The reactivity order is generally:

-

Carboxylic Acid (C2): Amide coupling or esterification.[1]

-

Bromine (C4): Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Nitrile (C3): Hydrolysis to amide/acid or reduction to amine.[1]

Experimental Protocol: Methyl Ester Protection (Example) To isolate the carboxylic acid for later use, it is often protected as a methyl ester.[1]

-

Dissolution: Dissolve 1.0 eq of 4-Bromo-3-cyanothiophene-2-carboxylic acid in Methanol (0.5 M).

-

Catalysis: Add 2.0 eq of Thionyl Chloride (SOCl₂) dropwise at 0°C. Caution: Exothermic gas evolution (SO₂, HCl).

-

Reflux: Heat to reflux for 3 hours. Monitor via TLC (Hexane/EtOAc 3:1).[1]

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ (to neutralize acid traces).

-

Result: Yields Methyl 4-bromo-3-cyanothiophene-2-carboxylate (CAS 648412-55-9).[1][3]

Pathway: Synthetic Divergence

This diagram illustrates how this single building block diverges into three distinct drug classes.[1]

Caption: Synthetic divergence of the scaffold into major pharmaceutical classes.

Storage & Waste Management

Storage Conditions:

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended.[1] The nitrile group can be susceptible to hydrolysis under moist acidic conditions.[1]

-

Container: Amber glass vial to protect from light (halogens on thiophenes can be photolabile).[1]

Disposal Protocol:

-

Stream: Halogenated Organic Waste.[1]

-

Neutralization: Do not mix with strong bases or oxidizers in the waste container to prevent exothermic degradation.[1]

-

Compliance: Dispose of in accordance with local EPA (USA) or REACH (EU) regulations.[1]

References

-

PubChem. (n.d.).[1][4] Compound Summary: Thiophene-2-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Functionalized Thieno[2,3-d]pyrimidines

Executive Summary & Strategic Rationale

This application note details the conversion of 4-Bromo-3-cyanothiophene-2-carboxylic acid into highly functionalized thieno[2,3-d]pyrimidine scaffolds. This specific starting material is a "privileged building block" in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., EGFR, VEGFR, PI3K), due to its unique orthogonal reactivity:

-

C2-Carboxylic Acid & C3-Nitrile: These adjacent groups serve as the "engine" for heterocyclization, allowing the formation of the pyrimidine ring.

-

C4-Bromine (The "Handle"): Crucially, the bromine atom at the 4-position of the thiophene ring is preserved during cyclization. In the final thienopyrimidine numbering, this becomes the 5-position , providing a pre-installed handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without the need for difficult electrophilic substitution steps later.

This guide prioritizes a "Cyclize-First, Couple-Later" strategy to maximize library diversity from a single core intermediate.

Synthetic Pathway Visualization

The following flowchart illustrates the strategic workflow, transforming the raw acid into a drug-like heterobiaryl scaffold.

Figure 1: Strategic workflow for the synthesis of 5-aryl-thienopyrimidines. The bromine handle remains intact until the final diversification step.

Detailed Experimental Protocols

Phase 1: Activation via Esterification

Direct cyclization of the carboxylic acid is often sluggish or leads to decarboxylation. Conversion to the methyl ester is the requisite activation step.

Reagents:

-

4-Bromo-3-cyanothiophene-2-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂, 3.0 equiv)

-

Methanol (anhydrous, Solvent)

Protocol:

-

Charge a round-bottom flask with 4-Bromo-3-cyanothiophene-2-carboxylic acid (10 g, 48.3 mmol) and anhydrous Methanol (100 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Add Thionyl Chloride (10.5 mL, 145 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

-

Remove the ice bath and reflux the mixture for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.

-

Concentrate the solvent in vacuo.

-

Redissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

-

Dry over Na₂SO₄, filter, and concentrate to yield Methyl 4-bromo-3-cyanothiophene-2-carboxylate as an off-white solid.

-

Yield Expectation: 90–95%.

-

Checkpoint: Verify absence of -OH stretch in IR; appearance of Ester C=O (~1720 cm⁻¹).

-

Phase 2: Pyrimidine Ring Construction (Cyclocondensation)

This step constructs the pyrimidine ring. We utilize Formamidine Acetate to introduce the N-C-N fragment required to bridge the ester and nitrile carbons.

Reagents:

-

Methyl 4-bromo-3-cyanothiophene-2-carboxylate (1.0 equiv)

-

Formamidine Acetate (2.5 equiv)

-

Ethanol (Solvent) or 2-Methoxyethanol (for higher temp)

-

Sodium Ethoxide (NaOEt, 3.0 equiv)

Protocol:

-

Prepare a solution of NaOEt (from 3.3 g Na metal) in absolute Ethanol (150 mL).

-

Add Formamidine Acetate (12.5 g, 120 mmol) and stir for 15 minutes.

-

Add the Methyl ester intermediate (11.8 g, 48 mmol).

-

Reflux the mixture for 8–12 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (300 mL) and acidify to pH 4–5 with Glacial Acetic Acid.

-

The product, 5-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one , will precipitate.

-

Filter the solid, wash with cold water and diethyl ether.

-

Yield Expectation: 70–80%.

-

Data: ¹H NMR (DMSO-d₆) should show a characteristic singlet for the pyrimidine C2-H (~8.1 ppm) and the thiophene C6-H (~7.8 ppm).

-

Phase 3: Late-Stage Diversification (Suzuki-Miyaura Coupling)

The 5-bromo position is now activated for coupling. Note that the thiophene sulfur can poison Palladium catalysts; therefore, high-activity catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 are recommended over standard Pd(PPh₃)₄.

Reagents:

-

5-Bromo-thieno[2,3-d]pyrimidin-4-one (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂[4]·DCM (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

Dioxane/Water (4:1 ratio)[5]

Protocol:

-

In a microwave vial or pressure tube, combine the Bromide scaffold (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

-

Add Dioxane (4 mL) and Water (1 mL). Degas the solvent stream with Nitrogen for 10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling or catalyst death.

-

Add Pd(dppf)Cl₂ (40 mg, 5 mol%).

-

Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

-

Filter through a Celite pad, washing with EtOAc.

-

Purify via Flash Chromatography (DCM/MeOH gradient).

Data Summary & Troubleshooting

Stoichiometry Table

| Reagent | Equiv. | Role | Critical Note |

| Start Material | 1.0 | Precursor | Ensure purity >97% to avoid side-reactions. |

| SOCl₂ | 3.0 | Chlorinating Agent | Excess required; acts as water scavenger. |

| Formamidine Acetate | 2.5 | Binucleophile | Acts as the N-C-N donor for pyrimidine ring. |

| NaOEt | 3.0 | Base | Drives the cyclization; must be anhydrous. |

| Pd(dppf)Cl₂ | 0.05 | Catalyst | Resistant to S-poisoning; preferred over Pd(PPh₃)₄. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete esterification | Increase reflux time; ensure MeOH is anhydrous (water hydrolyzes SOCl₂). |

| No Precipitation in Step 2 | pH too high | The product is acidic (lactam). Ensure acidification to pH 4–5 to protonate the enolate. |

| Debromination in Step 3 | Hydride source present | Avoid using alcohols in Suzuki step if possible; use Dioxane/Water. Reduce reaction time. |

| Black Precipitate in Step 3 | Pd precipitation | "Palladium Black" formation. Ensure thorough degassing (O₂ removal) before heating. |

Mechanistic Insight (DOT Diagram)

The formation of the thienopyrimidine core involves a cascade sequence. Understanding this helps in troubleshooting failed cyclizations.

References

-

H. Gewald et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Amino-thiophene-3-carboxylic acid derivatives and their reaction with formamide." Chemische Berichte, 1966.

-

Modh, R. P., et al. "Synthesis and biological evaluation of some new thienopyrimidines." Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2] (Standard reference for Protocol 3).

-

World Intellectual Property Organization. "Process for the preparation of thienopyrimidine derivatives." WO2012032528A2. (Industrial application of cyano-ester cyclizations).

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Suzuki coupling reactions involving 4-Bromo-3-cyanothiophene-2-carboxylic acid

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-3-cyanothiophene-2-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge 4-Bromo-3-cyanothiophene-2-carboxylic acid presents a unique "push-pull" electronic environment and a crowded steric profile that distinguishes it from standard phenyl halides.

-

Electronic Activation: The C3-cyano (CN) and C2-carboxylic acid (COOH) groups are strong electron-withdrawing groups (EWGs). These activate the C4-Br bond toward oxidative addition, making the substrate highly reactive compared to simple bromothiophenes.

-

Solubility & Poisoning: The free carboxylic acid creates solubility issues in non-polar solvents and can form carboxylate salts that may coordinate to Palladium, potentially dampening catalytic turnover (catalyst poisoning).

-

Thermal Instability: Thiophene-2-carboxylic acids are prone to protodecarboxylation at elevated temperatures (

), a risk exacerbated by the electron-deficient ring.

Strategic Recommendation While direct coupling of the free acid is possible, Route A (Esterification-Coupling-Hydrolysis) is the industry standard for scalability and reproducibility. It mitigates catalyst poisoning and allows for standard organic solvent purification. Route B (Direct Coupling) is reserved for high-throughput screening or when step-economy is critical.

Part 2: Detailed Experimental Protocols

Route A: The "Robust" Method (Protection First)

Best for: Scale-up (>1g), complex boronic acids, and GMP workflows.

Step 1: Esterification Note: Methyl or Ethyl esters are preferred.

-

Dissolve: Suspend 4-Bromo-3-cyanothiophene-2-carboxylic acid (1.0 equiv) in Methanol (0.5 M concentration).

-

Catalyze: Add

(0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at -

Reflux: Heat to reflux (

) for 3–5 hours. Monitor by TLC/LCMS (Acid disappears, less polar ester appears). -

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

(to remove unreacted acid), then Brine. Dry over

Step 2: Suzuki Coupling of the Ester

-

Setup: In a reaction vial, combine:

-

Methyl 4-bromo-3-cyanothiophene-2-carboxylate (1.0 equiv)

-

Aryl Boronic Acid (1.2–1.5 equiv)

-

Base:

(2.0 equiv) or -

Catalyst:

(3–5 mol%) OR

-

-

Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas by sparging with Nitrogen for 10 mins.

-

Reaction: Heat to

for 4–12 hours.-

Critical Control: Do not exceed

to avoid hydrolyzing the nitrile or ester prematurely.

-

-

Workup: Filter through Celite. Dilute with water/EtOAc. Extract organic layer. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Step 3: Controlled Hydrolysis

-

Reagent:

(3.0 equiv) in THF : Water (1:1). -

Conditions: Stir at Room Temperature. Avoid heating to preserve the nitrile group.

-

Isolation: Acidify carefully with 1N HCl to pH 3–4. The product usually precipitates. Filter and dry.

Route B: The "Direct" Method (Free Acid)

Best for: Rapid analog generation, stable substrates.

-

Solvent System: Water is mandatory to solubilize the carboxylate salt. Use DME : Water (1:1) or DMF : Water (3:1) .

-

Base: Use

(3.0 equiv). Extra base is required to neutralize the carboxylic acid (1 eq) and activate the boronic acid (2 eq). -

Catalyst:

(3 mol%) is robust for aqueous/polar conditions. -

Protocol:

-

Heat to

(lower temp to prevent decarboxylation). -

Workup: The product will be in the aqueous phase as a salt. Wash with

(removes non-polar impurities). Acidify aqueous layer to pH 3 to precipitate the product.

Part 3: Optimization & Troubleshooting Guide

Table 1: Critical Process Parameters (CPP)

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | Dioxane/H2O or Toluene/H2O | Biphasic systems allow phase-transfer catalysis; Water is essential for boronate formation. |

| Base | Mild enough to spare the Nitrile/Ester, strong enough to activate Boronic Acid. | |

| Ligand | SPhos or XPhos | Electron-rich biaryl phosphines accelerate oxidative addition into the electron-poor thiophene ring. |

| Temp | Balance between reaction rate and thermal decarboxylation risk. |

Troubleshooting Decision Tree

-

Issue: Low Conversion?

-

Cause: Catalyst deactivation.

-

Fix: Switch to SPhos-Pd-G2 precatalyst. The bulky ligand protects Pd from poisoning by the cyano/carboxylate groups.

-

-

Issue: Protodebromination (H replaces Br)?

-

Cause: Hydride source present (often from solvent decomposition) or reaction too hot.

-

Fix: Use anhydrous conditions (if using ester) or lower temperature. Switch solvent to Toluene.

-

-

Issue: Hydrolysis of Nitrile (to Amide)?

-

Cause: pH too high (>12) or temp too high.

-

Fix: Use weaker base (

) or reduce water content.

-

Part 4: Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathway for processing this substrate.

Caption: Decision matrix for selecting between Ester Protection (Route A) and Direct Coupling (Route B).

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Gooßen, L. J., et al. (2009). Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides.[8] Science, 326, 71-74. (Context on decarboxylation risks).

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Basis for SPhos recommendation).

-

Handy, S. T., & Zhang, Y. (2006). Suzuki couplings of halothiophene derivatives: A systematic study. Synthesis, 2006(22), 3883-3887. (Specifics on bromothiophene reactivity).

Sources

- 1. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. Catalytic cross-coupling reactions [ruhr-uni-bochum.de]

- 7. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]

- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

Using 4-Bromo-3-cyanothiophene-2-carboxylic acid as a pharmaceutical building block

Application Note: Strategic Utilization of 4-Bromo-3-cyanothiophene-2-carboxylic acid in Pharmaceutical Synthesis

Abstract

This guide details the strategic application of 4-Bromo-3-cyanothiophene-2-carboxylic acid as a high-value scaffold in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. Unlike simple thiophene building blocks, this tris-functionalized core offers orthogonal reactivity: the carboxylic acid (C2) and nitrile (C3) facilitate heterocycle formation, while the bromine (C4) serves as a handle for late-stage diversification via palladium-catalyzed cross-coupling. This protocol provides a validated workflow for converting this scaffold into bioactive libraries, emphasizing yield optimization and mechanistic integrity.

Introduction: The Thiophene Advantage

In modern drug discovery, the thieno[2,3-d]pyrimidine system is a privileged bioisostere of the quinazoline scaffold (found in drugs like Gefitinib and Erlotinib). Replacing the benzene ring with a thiophene ring alters the electron density and lipophilicity (LogP), often improving metabolic stability and solubility while maintaining ATP-binding affinity.

4-Bromo-3-cyanothiophene-2-carboxylic acid is uniquely positioned for this synthesis because it pre-installs the necessary "push-pull" electronic systems (COOH and CN) for ring closure, along with a halogen handle (Br) for structure-activity relationship (SAR) exploration.

Functional Reactivity Map

Figure 1: Orthogonal reactivity profile of the scaffold. The C4-Br bond is chemically distinct from the condensation chemistry occurring at C2 and C3.

Chemical Profile & Handling

| Property | Specification | Handling Note |

| Molecular Formula | C₆H₂BrNO₂S | Store under inert atmosphere (Argon/N₂). |

| Molecular Weight | 232.05 g/mol | Hygroscopic; reseal immediately after use. |

| Appearance | Off-white to pale yellow solid | Light sensitive; store in amber vials. |

| Solubility | DMSO, DMF, MeOH (High); DCM (Moderate) | Dissolve in DMF for coupling reactions. |

| Acidity (pKa) | ~3.5 (Carboxylic Acid) | Requires weak base (DIPEA) for activation. |

Synthetic Strategy: The "Core-First" Approach

To maximize library diversity, we employ a Core-First, Decoration-Last strategy.

-

Cyclization: Construct the thienopyrimidinone core using the C2-COOH and C3-CN groups.

-

Diversification: Use the C4-Br handle to install various aryl/heteroaryl groups via Suzuki-Miyaura coupling.

Workflow Logic

Figure 2: Step-wise protocol for converting the thiophene building block into a bioactive library.

Detailed Experimental Protocols

Protocol A: Scaffold Construction (Thienopyrimidinone Formation)

Objective: Convert the acyclic acid/nitrile system into the bicyclic thienopyrimidinone.

Reagents:

-

Substrate: 4-Bromo-3-cyanothiophene-2-carboxylic acid (1.0 eq)

-

Amine Partner: Aniline or Alkyl amine (1.1 eq)

-

Coupling Agent: HATU (1.2 eq) or SOCl₂ (for acid chloride route)

-

Base: DIPEA (3.0 eq)

-

Cyclization Agent: Triethyl Orthoformate (TEOF)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Amide Coupling:

-

Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

-

Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT).

-

Add HATU (1.2 mmol). The solution should turn slightly yellow. Stir for 15 mins to activate the acid.

-

Add the amine partner (1.1 mmol) dropwise.

-

Monitor: Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The acid peak (MW 232) should disappear, replaced by the amide mass.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

-

Cyclization (The Niementowski Variation):

-

Take the crude amide from Step 1.

-

Suspend in Triethyl Orthoformate (TEOF) (10 vol).

-

Add a catalytic amount of Acetyl Chloride or p-TsOH (0.1 eq).

-

Reflux: Heat to 100°C for 3–12 hours.

-

Mechanism:[1][2][3][4] TEOF acts as a "one-carbon" bridge. The amide nitrogen attacks the TEOF, followed by the nitrile nitrogen attacking the resulting imidate, closing the pyrimidine ring.

-

Isolation: Cool the mixture. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate TEOF and purify via flash chromatography (Hexane/EtOAc).

-

Checkpoint: You now possess a 5-bromo-3-substituted-thieno[2,3-d]pyrimidin-4(3H)-one .

Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Objective: Functionalize the C4-position (now C5 on the fused system) to target specific kinase hydrophobic pockets.

Reagents:

-

Scaffold: 5-Bromo-thienopyrimidinone (from Protocol A) (1.0 eq)

-

Boronic Acid: Ar-B(OH)₂ (1.5 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: 2M aq. Na₂CO₃ or Cs₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a microwave vial or pressure tube, combine the scaffold (0.2 mmol), boronic acid (0.3 mmol), and base (0.6 mmol).

-

Solvent & Degassing: Add 1,4-Dioxane (3 mL). Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Catalyst Addition: Add the Pd catalyst quickly under an Argon stream. Seal the vessel.

-

Reaction:

-

Thermal: Heat at 90°C for 12–16 hours.

-

Microwave: 120°C for 30 minutes (Preferred for difficult substrates).

-

-

Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove boron impurities.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 (Amide) | Steric hindrance of the amine or acid deactivation by Br/CN. | Switch from HATU to Acid Chloride method (SOCl₂, reflux, 2h) to force reactivity. |

| Incomplete Cyclization | Nitrile is electronically deactivated. | Increase reaction temperature to 140°C or use microwave irradiation with TEOF. |

| Protodebromination (Suzuki) | Reaction temperature too high or solvent wet. | Use anhydrous Dioxane; lower temp to 80°C; switch to Pd(OAc)₂/XPhos for higher activity at lower temps. |

References

-

Synthesis of Thieno[2,3-d]pyrimidines

- Title: Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

-

Suzuki Coupling on Bromothiophenes

-

General Amide Coupling Protocols

-

Suzuki-Miyaura Reaction Mechanism & Conditions

-

Title: Suzuki-Miyaura Cross Coupling Reaction.[11]

- Source: Tokyo Chemical Industry (TCI).

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ikm.org.my [ikm.org.my]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

Navigating Nucleophilic Substitution on the Thiophene Ring: A Detailed Guide for Researchers

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene nucleus, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged scaffold in the design of pharmaceuticals, agrochemicals, and organic electronics. The functionalization of the thiophene ring through nucleophilic substitution is a critical strategy for accessing a diverse array of derivatives with tailored properties. This in-depth technical guide provides a comprehensive overview of the primary strategies for nucleophilic substitution on the thiophene ring, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

This guide will delve into the three major mechanistic pathways for nucleophilic substitution on the thiophene ring:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Radical Nucleophilic Substitution (SRN1)

-

Transition-Metal-Catalyzed Nucleophilic Substitution

For each strategy, we will explore the underlying mechanism, provide detailed experimental protocols, and present quantitative data to guide your synthetic endeavors.

The SNAr Pathway: A Stepwise Approach to Thiophene Functionalization

The Nucleophilic Aromatic Substitution (SNAr) reaction is a well-established and widely used method for introducing nucleophiles onto the thiophene ring, particularly when the ring is activated by electron-withdrawing groups (EWGs).[1][2] The presence of EWGs, such as nitro (-NO2), cyano (-CN), or sulfonyl (-SO2R) groups, is crucial as they stabilize the negatively charged intermediate, facilitating the reaction.

The Mechanism: Formation of the Meisenheimer Complex

The SNAr reaction on a thiophene ring proceeds through a two-step addition-elimination mechanism.[1][3][4] The initial and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second, faster step, the leaving group departs, and the aromaticity of the thiophene ring is restored.

Caption: The SNAr mechanism on a thiophene ring.

Experimental Protocol: SNAr Reaction of 2-Chloro-3,5-dinitrothiophene with Aniline

This protocol describes a representative SNAr reaction for the synthesis of an N-substituted dinitrothiophene derivative.

Materials:

-

2-Chloro-3,5-dinitrothiophene

-

Aniline

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3,5-dinitrothiophene (1.0 mmol) in methanol (10 mL).

-

To this solution, add aniline (1.1 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-anilino-3,5-dinitrothiophene.

Quantitative Data for SNAr Reactions on Thiophenes:

| Entry | Thiophene Substrate | Nucleophile | Product | Yield (%) | Reference |

| 1 | 2-Chloro-3,5-dinitrothiophene | Aniline | 2-Anilino-3,5-dinitrothiophene | >90 | [5] |

| 2 | 2-Bromo-5-nitrothiophene | Piperidine | 2-(Piperidin-1-yl)-5-nitrothiophene | High | [1] |

| 3 | 2-Fluoro-3-nitrothiophene | Sodium methoxide | 2-Methoxy-3-nitrothiophene | Good | [1] |

The SRN1 Pathway: A Radical Approach for Unactivated Thiophenes

For thiophene substrates that are not activated by strong electron-withdrawing groups, the SNAr pathway is often inefficient. In such cases, the Radical Nucleophilic Substitution (SRN1) mechanism provides a powerful alternative.[3] This reaction proceeds through a radical chain mechanism and is typically initiated by photostimulation or a chemical initiator.[6][7]

The Mechanism: A Radical Chain Reaction

The SRN1 mechanism involves three key stages: initiation, propagation, and termination.

-

Initiation: An electron is transferred to the thiophene substrate, forming a radical anion which then fragments to generate a thienyl radical and a halide anion.

-

Propagation: The thienyl radical reacts with a nucleophile to form a new radical anion. This radical anion then transfers an electron to another molecule of the starting thiophene, propagating the chain reaction.

-

Termination: The chain reaction is terminated by various radical combination or disproportionation reactions.

Caption: The SRN1 radical chain mechanism.

Experimental Protocol: Photostimulated SRN1 Reaction of 2-Iodothiophene with Diethyl Phosphite Anion

This protocol outlines a representative photostimulated SRN1 reaction.

Materials:

-

2-Iodothiophene[8]

-

Diethyl phosphite

-

Potassium tert-butoxide

-

Liquid ammonia (solvent)

-

Photoreactor with a UV lamp

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a photoreactor equipped with a cooling system and a nitrogen inlet.

-

In a flask, dissolve diethyl phosphite (1.1 mmol) in liquid ammonia (approx. 30 mL) at -78 °C.

-

Add potassium tert-butoxide (1.1 mmol) to generate the diethyl phosphite anion.

-

Add 2-iodothiophene (1.0 mmol) to the reaction mixture.

-

Irradiate the mixture with a UV lamp while maintaining the temperature at -33 °C (boiling point of ammonia).

-

Monitor the reaction progress by GC-MS.

-

Upon completion, the reaction is quenched by the addition of ammonium chloride.

-

The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is dried, concentrated, and the product is purified by chromatography to yield diethyl (thiophen-2-yl)phosphonate.

Scope of Nucleophiles in SRN1 Reactions on Thiophenes:

| Nucleophile Class | Example |

| Enolates | Acetone enolate |

| Thiolates | tert-Butylthiolate |

| Phosphites | Diethyl phosphite anion |

| Amides | Amide ion (NH2-) |

Transition-Metal-Catalyzed Nucleophilic Substitution: A Versatile and Efficient Strategy

Transition-metal catalysis has revolutionized the field of cross-coupling reactions, providing a powerful and versatile platform for nucleophilic substitution on thiophene rings. Palladium and copper are the most commonly employed metals for these transformations. These methods are often tolerant of a wide range of functional groups and can be applied to a broad scope of thiophene substrates and nucleophiles.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are highly effective for the formation of C-N and C-C bonds on the thiophene ring, respectively.[9][10]

Catalytic Cycle of Palladium-Catalyzed Amination (Buchwald-Hartwig):

The catalytic cycle typically involves three key steps: oxidative addition of the halothiophene to the Pd(0) catalyst, coordination of the amine and deprotonation to form a palladium-amido complex, and reductive elimination to yield the aminated thiophene and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Amination of 3-Bromothiophene with Morpholine

Materials:

-

3-Bromothiophene[11]

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)2)

-

Tri-tert-butylphosphine (P(t-Bu)3)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

-

Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

-

To a Schlenk tube, add Pd(OAc)2 (2 mol%) and P(t-Bu)3 (4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene, followed by 3-bromothiophene (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Seal the tube and heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to afford 3-(morpholino)thiophene.[9]

Quantitative Data for Palladium-Catalyzed Amination of Bromothiophenes: [9][10]

| Entry | Bromothiophene | Amine | Catalyst System | Yield (%) |

| 1 | 2-Bromothiophene | N-Methylaniline | Pd(dba)2 / P(t-Bu)3 | 95 |

| 2 | 3-Bromothiophene | Diphenylamine | Pd(dba)2 / P(t-Bu)3 | 88 |

| 3 | 2-Bromofuran | N-Methylaniline | Pd(dba)2 / P(t-Bu)3 | 98 |

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are particularly useful for the formation of C-S and C-O bonds on the thiophene ring.[12][13][14] These reactions typically employ a copper(I) salt as the catalyst and are often performed at elevated temperatures.

Experimental Protocol: Copper-Catalyzed Thiolation of 2-Iodothiophene with Thiophenol

Materials:

-

2-Iodothiophene

-

Thiophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Reaction vial or flask

Procedure:

-

In a reaction vial, combine 2-iodothiophene (1.0 mmol), thiophenol (1.2 mmol), CuI (10 mol%), and K2CO3 (2.0 mmol).

-

Add DMF (5 mL) as the solvent.

-

Seal the vial and heat the mixture at 110-120 °C with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield 2-(phenylthio)thiophene.

Substrate Scope for Copper-Catalyzed Thiolation of Halothiophenes:

| Halothiophene | Thiol | Yield (%) |

| 2-Iodothiophene | Thiophenol | High |

| 3-Bromothiophene | 4-Methylthiophenol | Good |

| 2-Iodothiophene | Ethanethiol | Moderate |

Conclusion

The nucleophilic substitution on the thiophene ring is a versatile and indispensable tool in modern organic synthesis. The choice of strategy—SNAr, SRN1, or transition-metal catalysis—is dictated by the nature of the thiophene substrate, the desired nucleophile, and the overall synthetic goal. A thorough understanding of the underlying mechanisms and access to robust experimental protocols, as detailed in this guide, will empower researchers to effectively navigate the synthesis of novel thiophene derivatives for a wide range of applications in drug discovery and materials science.

References

-

Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C–S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. [Link]

-

Guernon, J., et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 9, 705821. [Link]

-

Kuwabe, S.-i., & Buchwald, S. L. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(13), 5159–5170. [Link]

-

Sergeev, A. G., et al. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Russian Journal of Organic Chemistry, 41(6), 860–874. [Link]

-

Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

-

Gronowitz, S., & Raznikiewicz, T. (1962). 3-Bromothiophene. Organic Syntheses, 42, 28. [Link]

-

Kumar, S., et al. (2020). Copper-Catalyzed Thiolation of Terminal Alkynes Employing Thiocyanate as the Sulfur Source Leading to Enaminone-Based Alkynyl Sulfides under Ambient Conditions. Organic Letters, 22(16), 6439–6443. [Link]

-

Uy, N. K., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. [Link]

-

Uyeda, C., Tan, Y., Fu, G. C., & Peters, J. C. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). Journal of the American Chemical Society, 135(25), 9548–9552. [Link]

-

Chen, Z., et al. (2022). Substrate scope of copper-catalyzed S-amidation of thiols with dioxazolones. ResearchGate. [Link]

-

El-Shafei, A. K., et al. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. International Journal of Chemical Kinetics, 32(10), 613-618. [Link]

-

Schranck, J., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

-

Lundgren, R. J., & Stradiotto, M. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [Link]

-

Reddy, V. P., et al. (2019). Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates. Organic Letters, 21(9), 3172–3177. [Link]

-

Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 888635. [Link]

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]

-

Zhang, Y., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 143(44), 18451–18457. [Link]

-

Barolo, S. M., et al. (2014). RECENT DEVELOPMENTS IN THE SYNTHESIS OF AROMATIC HETEROCYCLES BY SRN1 AND RELATED MECHANISMS. La Chimica & l'Industria, (5), 78-85. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

-

Sample, H. C., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2020(38), 6049-6072. [Link]

-

Minnis, W. (1931). 2-Iodothiophene. Organic Syntheses, 11, 68. [Link]

-

Norris, R. K., & Smyth-King, R. J. (1982). Radical-nucleophilic substitution (SRN1) reactions. Part 7. Reactions of aliphatic α-substituted nitro compounds. Journal of the Chemical Society, Perkin Transactions 1, 703-708. [Link]

-

Penenory, A. B., & Rossi, R. A. (2018). Photoinduced nucleophilic substitution of iodocubanes with arylthiolate and diphenylphosphanide ions. Experimental and computational study. Organic & Biomolecular Chemistry, 16(46), 9037-9045. [Link]

-

Rossi, R. A., Pierini, A. B., & Peñéñory, A. B. (1999). Aromatic Substitution by the SRN1 Reaction. Chemical Reviews, 99(11), 2999–3060. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C) [organic-chemistry.org]

Application Notes & Protocols: Strategic Optimization of Amide Coupling with 4-Bromo-3-cyanothiophene-2-carboxylic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful amide coupling of 4-Bromo-3-cyanothiophene-2-carboxylic acid. This substrate presents unique challenges due to its electron-deficient heterocyclic nature. We will move beyond rote procedural lists to explore the underlying chemical principles, enabling a rational approach to reaction optimization. Detailed protocols for robust coupling methodologies, including uronium salt- and carbodiimide-based systems, are presented alongside systematic troubleshooting guides and workflow visualizations. The objective is to equip the practicing chemist with the necessary tools and rationale to efficiently synthesize amide derivatives from this challenging, yet valuable, synthetic building block.

The Challenge: Understanding the Substrate's Reactivity

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[1][2] While conceptually a simple condensation, the kinetic barrier necessitates the activation of the carboxylic acid.[3] The specific structural features of 4-Bromo-3-cyanothiophene-2-carboxylic acid introduce significant hurdles to this standard transformation.

The thiophene ring, coupled with two potent electron-withdrawing groups (bromo and cyano), significantly reduces the electron density of the carboxylate. This electronic deficit diminishes the nucleophilicity of the carboxylate oxygen, rendering the initial activation step—common to all coupling mechanisms—more difficult than with electron-rich or simple alkyl carboxylic acids. Consequently, sluggish reactions, low conversions, and the need for more forceful conditions are common, which can lead to undesired side reactions.[1] A successful strategy, therefore, hinges on selecting a sufficiently potent activation method that is compatible with the substrate's functionalities.

The Core Principle: Carboxylic Acid Activation

The fundamental strategy for amide formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[4] This is achieved by reacting the acid with a "coupling reagent" to form a highly reactive acyl-intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the thermodynamically stable amide bond.

Caption: General mechanism of amide bond formation.

The choice of coupling reagent is the most critical parameter in designing a successful reaction, especially for a challenging substrate like 4-Bromo-3-cyanothiophene-2-carboxylic acid.

Recommended Methodologies & Protocols

We present two highly effective, field-proven methodologies for the coupling of electron-deficient carboxylic acids. For each, we provide the rationale, a detailed protocol, and parameters for optimization.

Methodology A: Uronium/Aminium Salt Activation with HATU

Expertise & Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent renowned for its rapid reaction kinetics and low propensity for racemization.[5][6] It is particularly well-suited for difficult couplings involving electron-deficient acids or sterically hindered amines.[7] The activation proceeds through the formation of a highly reactive OAt-active ester, which readily undergoes aminolysis.[8] The presence of the nitrogen in the azabenzotriazole ring is believed to accelerate the coupling step.[8]

Detailed Protocol (Solution-Phase):

-

Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-3-cyanothiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq).

-

Dissolution: Add a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to achieve a concentration of 0.1-0.5 M. Stir the mixture to dissolve the solids.

-

Pre-activation: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), dropwise to the stirred solution.[8] Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial to prevent the coupling reagent from reacting directly with the amine.[9]

-

Amine Addition: Add the desired amine (1.0 - 1.2 eq), either neat if it is a liquid or as a solution in a small amount of the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1 to 24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.[8]

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous NaHCO₃, and finally, brine.[8]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Optimization Parameters for HATU Coupling

| Parameter | Starting Point | Optimization Range | Rationale & Notes |

| HATU (eq) | 1.1 | 1.0 - 1.5 | Increasing equivalents can drive sluggish reactions to completion. Excess can complicate purification. |

| Amine (eq) | 1.1 | 1.0 - 1.5 | A slight excess of the amine is often beneficial, especially if it is volatile or prone to side reactions. |

| Base (DIPEA, eq) | 2.5 | 2.0 - 4.0 | Essential for deprotonating the carboxylic acid and neutralizing the generated hexafluorophosphate salt. |

| Temperature (°C) | Room Temp (20-25) | 0 - 60 | For very unreactive amines, gentle heating (40-60 °C) may be required. Start at room temperature to minimize side reactions. |

| Solvent | DMF | DCM, Acetonitrile | DMF is generally an excellent solvent for its polarity and high boiling point. For sensitive substrates, DCM may be preferred. |

Methodology B: Carbodiimide Activation with EDC and an Additive

Expertise & Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which is a significant advantage as its urea byproduct can be easily removed by an aqueous work-up.[10][11] However, EDC activation alone is often inefficient for electron-deficient acids and can lead to side products like N-acylurea.[9] The inclusion of a nucleophilic additive, such as 1-Hydroxybenzotriazole (HOBt) or its safer, more effective modern alternative, Ethyl (hydroxyimino)cyanoacetate (OxymaPure®), is critical.[10][11] The additive intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and reacts efficiently with the amine.[8]

Caption: EDC coupling mechanism with an additive.

Detailed Protocol (Solution-Phase):

-

Reagent Preparation: To a clean, dry round-bottom flask, add 4-Bromo-3-cyanothiophene-2-carboxylic acid (1.0 eq), the additive (HOBt or Oxyma, 1.2 eq), and the amine (1.1 eq).

-

Dissolution: Dissolve the mixture in an anhydrous aprotic solvent (e.g., DMF, DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Maintaining a low temperature during addition is recommended to control the exotherm and minimize side reactions.[10]

-

Base Addition: If using the hydrochloride salt of the amine or EDC, a tertiary amine base (DIPEA or Triethylamine, 2.5 eq) is required. Add the base dropwise.[8]

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2 to 24 hours, monitoring by TLC or LC-MS.

-

Work-up & Isolation: Follow the same work-up and purification procedure as described in the HATU protocol (Section 3.1).

Optimization Parameters for EDC Coupling

| Parameter | Starting Point | Optimization Range | Rationale & Notes |

| EDC·HCl (eq) | 1.2 | 1.1 - 1.5 | Excess is needed to drive the reaction. The water-solubility of the byproduct makes removal straightforward. |

| Additive (eq) | 1.2 | 1.0 - 1.5 | Crucial for suppressing N-acylurea formation and minimizing racemization. Oxyma is often more effective than HOBt. |

| Base (eq) | 2.5 | 2.0 - 3.0 | Required to neutralize HCl salts and deprotonate the carboxylic acid. DIPEA is preferred over triethylamine to reduce racemization risk. |

| Temperature (°C) | 0 to RT | 0 - 50 | Starting at 0 °C is standard practice. Gentle heating may be necessary for unreactive partners. |

| Order of Addition | Acid/Amine/Additive then EDC | Acid/Additive, pre-activate, then Amine | For sensitive amines, pre-activating the acid with EDC/Additive before amine addition can be beneficial.[12] |

General Experimental Workflow

A systematic approach is key to successful and reproducible synthesis. The following workflow outlines the critical stages from planning to final product characterization.

Caption: Standard workflow for amide coupling reactions.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient activation of the electron-deficient acid. 2. Poor quality or wet reagents/solvents. 3. Sterically hindered amine. | 1. Switch from EDC/HOBt to the more potent HATU. Increase equivalents of coupling reagent. 2. Use freshly opened, anhydrous solvents and high-purity reagents. 3. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time. |

| Significant Side Product Formation | 1. N-Acylurea formation (with EDC): The O-acylisourea intermediate rearranges before amine attack.[9] 2. Dimerization/Anhydride formation : The activated acid reacts with another molecule of carboxylic acid. | 1. Ensure an additive (HOBt, Oxyma) is used with EDC. Start the reaction at 0 °C. 2. Pre-activate the acid for a short period (15-30 min) before adding the amine. Ensure the correct order of addition.[9][12] |

| Difficult Purification | 1. Excess Reagents : Using a large excess of reagents. 2. Byproducts : Water-soluble (EDC-urea) or insoluble (DCC-urea) byproducts remain. | 1. Optimize stoichiometry to use minimal excess (start with 1.1-1.2 eq). 2. Perform a thorough aqueous workup. If using EDC, the urea byproduct should wash out. If trace DCC were used, filtration is necessary. |

Conclusion

The successful amide coupling of 4-Bromo-3-cyanothiophene-2-carboxylic acid is readily achievable with a rational and systematic approach. Due to the substrate's electron-deficient nature, standard or mild coupling conditions may prove insufficient. We strongly recommend initiating optimization with a potent uronium salt system such as HATU/DIPEA in DMF. Alternatively, a well-managed carbodiimide protocol using EDC with an additive like Oxyma provides a cost-effective and scalable option, provided that reaction parameters are carefully controlled. By understanding the principles of activation and employing the detailed protocols and troubleshooting guides herein, researchers can confidently and efficiently synthesize a diverse range of amide derivatives from this versatile heterocyclic building block.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

-

Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

-

mechanism of amide formation with DCC. YouTube. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

-